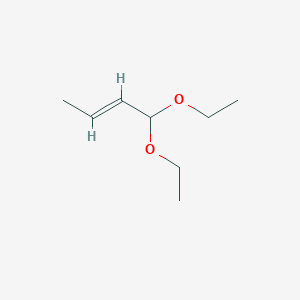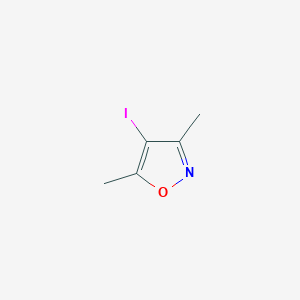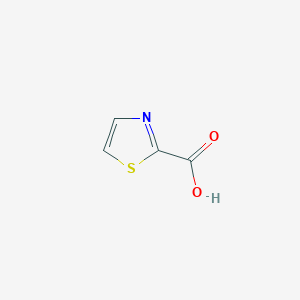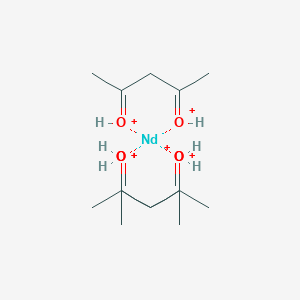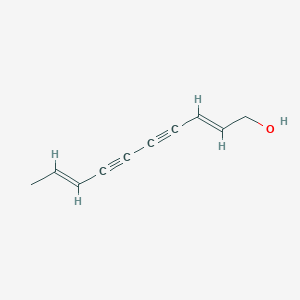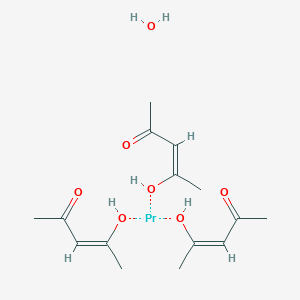
Tris(pentane-2,4-dionato-O,O')praseodymium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(pentane-2,4-dionato-O,O’)praseodymium is a complex compound. It is similar to other tris(pentane-2,4-dionato-O,O’) metal complexes, such as those of gallium , iridium , and rhodium , which consist of a central metal atom surrounded by three pentane-2,4-dionate ligands .
Synthesis Analysis
The synthesis of similar tris(pentane-2,4-dionato-O,O’) metal complexes involves the reaction of the metal with 2,4-pentanedione (also known as acetylacetone) in the presence of a base . The base deprotonates the 2,4-pentanedione, forming a bidentate ligand that can bond to the metal atom .Molecular Structure Analysis
The molecular structure of tris(pentane-2,4-dionato-O,O’)praseodymium is likely to be similar to that of other tris(pentane-2,4-dionato-O,O’) metal complexes. For example, in tris(3-chloro-pentane-2,4-dionato-κ(2)O,O’)iron(III), the iron(III) cation is coordinated by six oxygen atoms from three 3-chloro-pentane-2,4-dionate ligands in a slightly distorted octahedral environment .Applications De Recherche Scientifique
- Highly Energetic Materials
- Field : Chemistry
- Application : Tris(3-nitropentane-2,4-dionato-κ2 O,O′) complexes, similar to the compound you mentioned, have been studied as a new type of highly energetic materials .
- Methods : The study combined Density Functional Theory calculations with experimental data to evaluate the high-energy properties of these complexes .
- Results : Analysis of the Bond Dissociation Energies (BDE) of the C-NO2 bonds and Molecular Electrostatic Potentials (MEP) showed that these compounds may act as high-energy molecules . The measured heat of combustion for the Co (AcAc-NO2)3 complex was 14,133 J/g, which confirms the high-energy properties of this compound .
- Catalyst for Polymerization
- Field : Industrial Chemistry
- Application : Tris(pentane-2,4-dionato-O,O’)molybdenum, a compound similar to the one you mentioned, is used as a catalyst for the polymerization of ethylene and the formation of polyurethane foam .
- Methods : The compound is added to the reaction mixture where it facilitates the polymerization process .
- Results : The use of this compound as a catalyst leads to the successful formation of polyurethane foam .
- Gas Phase Thermochemistry
- Field : Physical Chemistry
- Application : Tris(pentane-2,4-dionato-O,O’)gallium, a compound similar to the one you mentioned, has been studied for its gas phase thermochemistry .
- Methods : The study used experimental data and theoretical calculations to evaluate the thermochemical properties of the compound .
- Results : The enthalpy of formation of the gas phase of the compound was measured to be -1356 ± 11 kJ/mol .
Propriétés
IUPAC Name |
(Z)-4-oxopent-2-en-2-olate;praseodymium(3+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.Pr/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXQKISUYACYGB-LNTINUHCSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Pr+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Pr+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21O6Pr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(pentane-2,4-dionato-O,O')praseodymium | |
CAS RN |
14553-09-4 |
Source


|
| Record name | Tris(pentane-2,4-dionato-O,O')praseodymium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014553094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tris(pentane-2,4-dionato-O,O')praseodymium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.076 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








